

Advanced Application Note: Utilization of (R)-Tetrahydrofuran-3-ol in Asymmetric API Synthesis

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Compound of Interest

Compound Name: (R)-tetrahydrofuran-3-ol
hydrochloride

Cat. No.: B13727360

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Technical Clarification: Salt Form vs. Free Base

Critical Note on Chemical Identity: The user query specifies "**(R)-tetrahydrofuran-3-ol hydrochloride**." It is critical to distinguish between two common pharmaceutical intermediates to ensure experimental safety and success:

- (R)-Tetrahydrofuran-3-ol (CAS: 86087-24-3): A chiral alcohol, typically a liquid at room temperature.[1][2][3] It does not form a stable, isolable hydrochloride salt under standard conditions (oxonium salts are highly acidic and unstable).[3][4]
- (R)-3-Aminotetrahydrofuran Hydrochloride (CAS: 1165835-73-1): A chiral amine salt, which is a stable solid.[1][2][3]

Scope of this Guide: Based on the "ol" nomenclature, this guide focuses on the alcohol derivative, (R)-Tetrahydrofuran-3-ol, which is the critical chiral building block for the synthesis of gliflozin-class drugs (e.g., Empagliflozin).[1][3] The "hydrochloride" reference is treated here as

a likely nomenclature conflation with the amine or a reference to transient activation in acidic media.[2][3][4]

Module 1: Executive Summary & Critical Quality Attributes (CQAs)

(R)-Tetrahydrofuran-3-ol is a high-value chiral synthon used primarily to introduce the tetrahydrofuran-3-yloxy moiety into Active Pharmaceutical Ingredients (APIs).[1][2][3] Its primary industrial application is the synthesis of Empagliflozin (Jardiance®), where it serves as the precursor to the (S)-configured ether linkage via stereochemical inversion.[1][3]

Table 1: Chemical Profile and Specification Limits

Attribute	Specification	Rationale for Synthesis
Appearance	Colorless to pale yellow liquid	Color indicates oxidation/polymerization status.[1][2][3]
Chiral Purity (ee)	> 99.5%	Critical. Enantiomeric impurities lead to difficult-to-separate API diastereomers (e.g., R-isomer impurity in Empagliflozin).[1][2][3]
Water Content (KF)	< 0.1% w/w	Strict Control Required. Water competes as a nucleophile in Mitsunobu reactions and hydrolyzes sulfonyl chlorides.[3]
Peroxide Content	< 10 ppm	THF rings are prone to auto-oxidation.[1][2][3] Peroxides pose explosion hazards and degrade sensitive APIs.[2][4]
Purity (GC)	> 98.0%	Impurities (e.g., dihydrofuran) can participate in side reactions.[3]

Module 2: Primary Application – Synthesis of Empagliflozin[1][3][4][5]

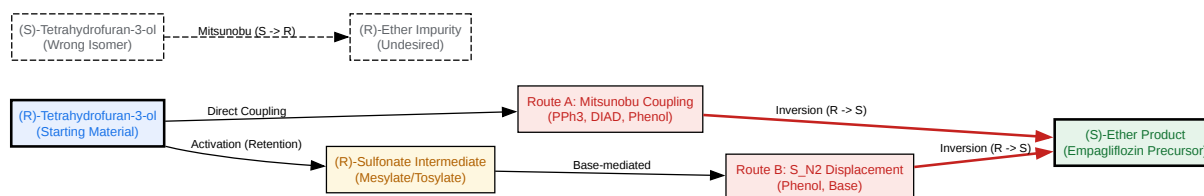
The synthesis of Empagliflozin (an SGLT2 inhibitor) hinges on the formation of a chiral ether bond.[1][3] The final drug molecule possesses an (S)-tetrahydrofuran-3-yloxy configuration.[1][2][3][5][6][7]

The Stereochemical Paradox

To obtain the (S)-ether found in the drug, chemists must start with the (R)-alcohol.[1][3] This is because the most efficient coupling reactions (Mitsunobu or Sulfonate Displacement) proceed via an SN2 mechanism, resulting in a Walden inversion of the chiral center.[3][4]

Workflow Visualization

The following diagram illustrates the stereochemical logic and reaction pathways.



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Caption: Stereochemical inversion pathways converting (R)-Tetrahydrofuran-3-ol to the bioactive (S)-Ether moiety via Mitsunobu or Sulfonate displacement.[1][2][3]

Module 3: Detailed Experimental Protocols

Protocol A: Mitsunobu Coupling (Direct Inversion)

This is the preferred route for small-to-mid-scale synthesis due to its "one-pot" efficiency, converting the (R)-alcohol directly to the (S)-ether.[1][2][3]

Reagents:

- Substrate: Phenolic precursor of Empagliflozin (1.0 eq)[1][3]
- Reagent: (R)-Tetrahydrofuran-3-ol (1.2 eq)[1][2][3]
- Phosphine: Triphenylphosphine (PPh₃) (1.5 eq)[1][3]
- Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.5 eq)[1][3]
- Solvent: Anhydrous THF or Toluene (10-15 volumes)

Step-by-Step Methodology:

- Preparation: Charge the reactor with the Phenolic precursor, PPh₃, and (R)-Tetrahydrofuran-3-ol in anhydrous THF under nitrogen atmosphere.
- Cooling: Cool the mixture to 0°C to 5°C. Temperature control is vital to prevent side reactions (e.g., alkylation of the hydrazine byproduct).[3][4]
- Addition: Add DIAD dropwise over 60 minutes.
 - Expert Insight: The reaction is exothermic.[2][3][4][8] Maintain internal temperature <10°C. The solution will turn yellow/orange.[2][3][4][8]
- Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–12 hours.
- Monitoring: Monitor by HPLC. The disappearance of the phenol is the primary endpoint.[2][3][4]
- Workup: Quench with water. Remove solvent.[2][4][8] The major byproduct is triphenylphosphine oxide (TPPO), which can be difficult to remove.[3][4]
 - Purification Strategy: Trituration with cold ether/hexanes often precipitates TPPO.[2][4] Alternatively, use polymer-supported phosphines for easier filtration.[1][2][3][4]

Protocol B: Sulfonylation & Displacement (Scale-Up Route)

For larger scales, avoiding the atom-poor Mitsunobu reagents (PPh₃/DIAD) is often desirable.

[1][2][3] This two-step route isolates the activated sulfonate.[1][2][3]

Step 1: Synthesis of (R)-Tetrahydrofuran-3-yl Methanesulfonate

- Dissolve (R)-Tetrahydrofuran-3-ol (1.0 eq) and Triethylamine (1.5 eq) in DCM at 0°C.
- Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise, maintaining Temp < 10°C.
- Stir 2 hours. Quench with water, separate organic layer, dry, and concentrate.[3][4][9]
- Result: The stereochemistry is retained (remains R) because the C-O bond is not broken.[3]

Step 2: SN₂ Displacement

- Dissolve the Phenolic precursor (1.0 eq) and Cesium Carbonate (Cs₂CO₃) or K₂CO₃ (2.0 eq) in DMF or Acetonitrile.
- Add the (R)-Mesylate from Step 1.[2]
- Heat to 60–80°C. High temperature is required to overcome the steric hindrance of the secondary carbon.[2][3][4]
- Result: The nucleophilic attack by the phenoxide inverts the center, yielding the (S)-Ether.[1][3]

Module 4: Handling, Stability, and Troubleshooting[3][4]

Peroxide Formation (Safety Critical)

Like all ethers, (R)-tetrahydrofuran-3-ol can form explosive peroxides upon exposure to air and light.[1][2][3]

- Test Protocol: Use standard starch-iodide paper or peroxide test strips prior to any distillation or heating.[1][2][3]
- Mitigation: Store under Argon/Nitrogen. Commercial supplies are often stabilized with BHT (Butylated hydroxytoluene).[2] If BHT is present, ensure it does not interfere with the Mitsunobu mechanism (rare, but possible).[3][4]

Hygroscopicity

The hydroxyl group makes the compound hygroscopic.[2][3][4]

- Impact: Water destroys the Mitsunobu betaine intermediate, halting the reaction.[2][3][4]
- Corrective Action: If KF > 0.1%, dry the reagent over activated 3Å molecular sieves for 24 hours before use. Do not rely on azeotropic distillation alone as the boiling point (181°C) is high.[2][3]

Racemization Risks

While the alcohol itself is configurationally stable, racemization can occur under strongly acidic conditions at high temperatures (via an oxonium/carbocation mechanism).[3][4]

- Guideline: Avoid heating the alcohol above 100°C in the presence of strong Lewis or Brønsted acids.

References

- Boehringer Ingelheim International GmbH. (2010).[2] Glucopyranosyl-substituted benzene derivatives, drugs containing said compounds, the use thereof and method for the production thereof.[2][3][4][7] US Patent 7,713,938.[2][4] [Link](#)
 - Context: Primary patent describing the synthesis of Empagliflozin, detailing the etherification step.[2][3][4]
- Shi, K., et al. (2018).[2][3][4][7] "Improved Synthetic Process of Empagliflozin." Chinese Journal of Pharmaceuticals, 49(8), 1100.[3][4][7] [Link](#)

- Context: Describes the reaction of Phenol with (R)-3-hydroxytetrahydrofuran to give (S)-3-phenoxytetrahydrofuran via inversion.
- Swamy, K. C. K., et al. (2009).^{[3][4]} "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.^{[3][4]} [Link](#)^{[1][3]}
- Context: Authoritative review on the mechanism of the Mitsunobu reaction, confirming the inversion of stereochemistry for secondary alcohols.
- National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6918173, (R)-3-Hydroxytetrahydrofuran.^{[1][2][3]}[Link](#)^{[1][3]}
- Context: Physical property data, safety information, and CAS verification.^{[2][3][4][10]}

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